molecular formula C8H6F3I B13892955 2-Iodo-1-methyl-3-(trifluoromethyl)benzene

2-Iodo-1-methyl-3-(trifluoromethyl)benzene

Katalognummer: B13892955
Molekulargewicht: 286.03 g/mol
InChI-Schlüssel: JSVUHJYGLCRNCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-1-methyl-3-(trifluoromethyl)benzene: is an organic compound with the molecular formula C8H6F3I . It is a derivative of benzene, where the hydrogen atoms at positions 2, 1, and 3 are replaced by iodine, methyl, and trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-methyl-3-(trifluoromethyl)benzene typically involves the iodination of 1-methyl-3-(trifluoromethyl)benzene. One common method is the Sandmeyer reaction, where the diazonium salt of 1-methyl-3-(trifluoromethyl)benzene is treated with potassium iodide. The reaction conditions usually involve:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or alcoholic medium

    Reagents: Sodium nitrite, hydrochloric acid, potassium iodide

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-1-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions

    Oxidation: Potassium permanganate, acidic medium

    Reduction: Lithium aluminum hydride, ether solvent

Major Products

    Nucleophilic Substitution: 2-Hydroxy-1-methyl-3-(trifluoromethyl)benzene

    Oxidation: 2-Iodo-1-carboxy-3-(trifluoromethyl)benzene

    Reduction: 2-Methyl-3-(trifluoromethyl)benzene

Wissenschaftliche Forschungsanwendungen

2-Iodo-1-methyl-3-(trifluoromethyl)benzene is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.

    Industry: In the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Iodo-1-methyl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Iodo-3-(trifluoromethyl)benzene
  • 1-Iodo-2-(trifluoromethyl)benzene
  • 1-Iodo-4-(trifluoromethyl)benzene

Uniqueness

2-Iodo-1-methyl-3-(trifluoromethyl)benzene is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.

Eigenschaften

Molekularformel

C8H6F3I

Molekulargewicht

286.03 g/mol

IUPAC-Name

2-iodo-1-methyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6F3I/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,1H3

InChI-Schlüssel

JSVUHJYGLCRNCT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C(F)(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.